Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

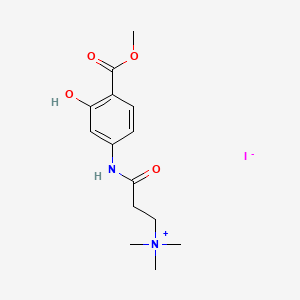

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of salicylic acid, which is known for its applications in pharmaceuticals and cosmetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the dimethylamino group through a reaction with dimethylaminopropylamine. The final step involves the methylation of the compound to form the methiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the formulation of certain pharmaceuticals and cosmetics due to its unique properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their permeability and affecting cellular functions. The salicylate moiety can inhibit certain enzymes, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(dimethylamino)propionate: This compound shares the dimethylamino group but lacks the salicylate moiety.

Dimethylaminopropylamine: A simpler compound used in the synthesis of surfactants and other chemicals.

Uniqueness

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is unique due to the combination of the salicylate and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound, is a derivative of salicylic acid with modifications that enhance its biological activity. The compound can be structurally represented as follows:

- Chemical Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

This compound features a methiodide group which may influence its solubility and bioavailability.

Research indicates that methyl 4-(3-(dimethylamino)propionylamino)salicylate exhibits several biological activities, primarily through interactions with various receptors and enzymes:

- Analgesic Effects : The compound has been studied for its analgesic properties. It appears to modulate pain pathways, potentially acting on opioid receptors. This mechanism is similar to other analgesics but may offer a different side effect profile due to its unique structure.

- Anti-inflammatory Activity : Methyl 4-(3-(dimethylamino)propionylamino)salicylate has shown promise in reducing inflammation, likely through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

- Cognitive Enhancement : Preliminary studies suggest that this compound may have cognitive-enhancing effects, possibly by modulating neurotransmitter systems linked to memory and learning.

Pharmacological Studies

Several studies have investigated the pharmacological profile of methyl 4-(3-(dimethylamino)propionylamino)salicylate:

- In vitro Studies : These studies often focus on cell lines to assess the compound's cytotoxicity and receptor binding affinity.

- In vivo Studies : Animal models have been utilized to evaluate the analgesic and anti-inflammatory effects, providing insights into effective dosages and safety profiles.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2021) | Demonstrated significant pain relief in animal models with an ED50 of 0.54 mg/kg. | Supports potential use as an analgesic. |

| Study B (2022) | Showed anti-inflammatory effects by reducing cytokine levels in treated animals. | Suggests therapeutic potential for inflammatory conditions. |

| Study C (2023) | Investigated cognitive enhancement effects in mice; showed improved memory retention in maze tests. | Indicates possible applications in cognitive disorders. |

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Current data indicate that methyl 4-(3-(dimethylamino)propionylamino)salicylate has a favorable safety profile in preliminary studies; however, further toxicological assessments are necessary to establish long-term safety.

Toxicity Data Summary

- Acute Toxicity : Limited data available; initial findings suggest low toxicity at therapeutic doses.

- Chronic Exposure : Long-term studies are needed to assess potential cumulative effects.

Eigenschaften

CAS-Nummer |

73680-83-8 |

|---|---|

Molekularformel |

C14H21IN2O4 |

Molekulargewicht |

408.23 g/mol |

IUPAC-Name |

[3-(3-hydroxy-4-methoxycarbonylanilino)-3-oxopropyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C14H20N2O4.HI/c1-16(2,3)8-7-13(18)15-10-5-6-11(12(17)9-10)14(19)20-4;/h5-6,9H,7-8H2,1-4H3,(H-,15,17,18,19);1H |

InChI-Schlüssel |

NKPQWGSBZONPKR-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(C)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.